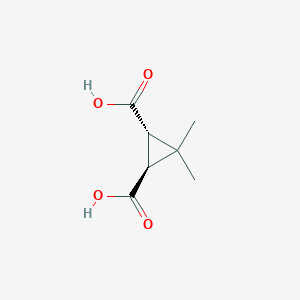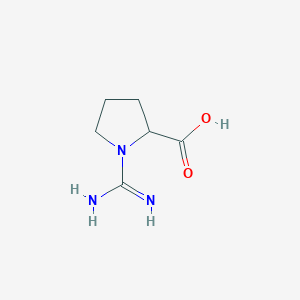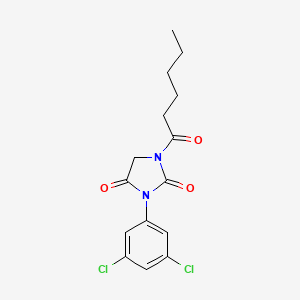![molecular formula C16H12F2N2O3 B12948741 Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-16-5](/img/structure/B12948741.png)
Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid core substituted with a 2,4-difluorophenyl group and an imidazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
化学反応の分析
Types of Reactions
Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl₂, Br₂) and nitrating mixtures (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(2,4-Difluorophenyl)benzoic acid: Shares the difluorophenyl group but lacks the imidazolidinone moiety.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a similar aromatic structure with different substituents.
Uniqueness
Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- is unique due to the presence of both the difluorophenyl group and the imidazolidinone moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
651749-16-5 |
|---|---|
分子式 |
C16H12F2N2O3 |
分子量 |
318.27 g/mol |
IUPAC名 |
3-[3-(2,4-difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H12F2N2O3/c17-11-4-5-14(13(18)9-11)20-7-6-19(16(20)23)12-3-1-2-10(8-12)15(21)22/h1-5,8-9H,6-7H2,(H,21,22) |
InChIキー |
BWZKBNQNQFGQCB-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)N1C2=C(C=C(C=C2)F)F)C3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948665.png)


![8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12948671.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12948672.png)
![Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12948675.png)




![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12948706.png)

